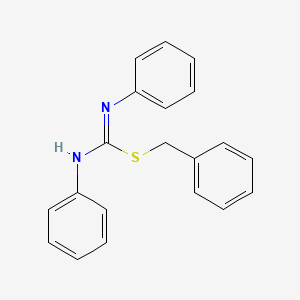
Benzyl N,N'-diphenylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N,N’-diphenylcarbamimidothioate is an organic compound with a complex structure that includes benzyl and diphenylcarbamimidothioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N,N’-diphenylcarbamimidothioate typically involves the reaction of benzyl chloride with N,N’-diphenylthiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Benzyl N,N’-diphenylcarbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N,N’-diphenylcarbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines and thiols.
Scientific Research Applications
Benzyl N,N’-diphenylcarbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N,N’-diphenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may interfere with the function of enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Known for its use in treating scabies and lice.
Benzylpenicillin: A penicillin antibiotic used to treat bacterial infections.
Dimethylbenzylamine: Used as a catalyst in the production of polyurethane foams and epoxy resins.
Uniqueness
Benzyl N,N’-diphenylcarbamimidothioate is unique due to its specific chemical structure and the presence of both benzyl and diphenylcarbamimidothioate groups
Properties
CAS No. |
63891-95-2 |
|---|---|
Molecular Formula |
C20H18N2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl N,N'-diphenylcarbamimidothioate |
InChI |
InChI=1S/C20H18N2S/c1-4-10-17(11-5-1)16-23-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
InChI Key |
CAQOXGCEKGIUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


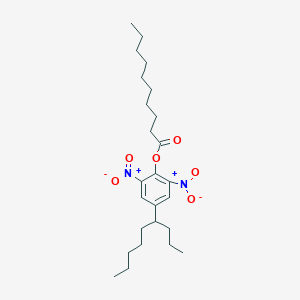
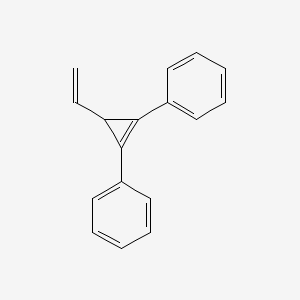
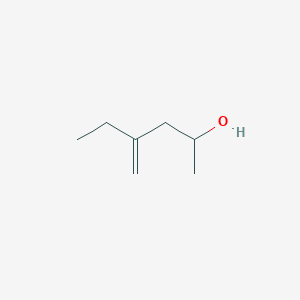
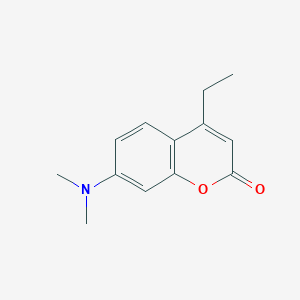

![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
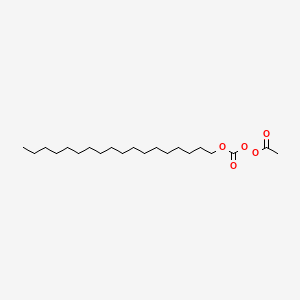

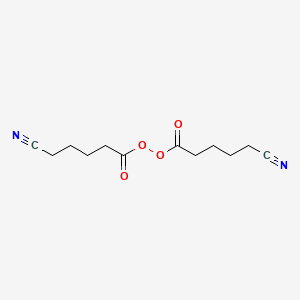
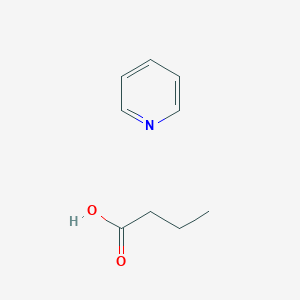
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
